6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound notable for its unique structural features and potential applications in scientific research. This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its chemical reactivity and biological activity. It is classified as a pyrido-oxazine derivative, a category that includes various compounds with potential pharmaceutical applications.
The compound is sourced from chemical suppliers specializing in organic synthesis and building blocks for pharmaceutical research. It is classified under the broader category of heterocycles, specifically pyrido[3,2-b][1,4]oxazines, which are recognized for their diverse biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.
The synthesis of 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multiple synthetic steps. A common synthetic route begins with the preparation of the pyridine ring. This is followed by the introduction of the oxazine moiety through cyclization reactions. The bromine and fluorine substituents are introduced via halogenation reactions.
The molecular formula of 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is , with a molecular weight of approximately 261.05 g/mol. The structure features a fused ring system that includes both a pyridine and an oxazine ring.
6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific biological targets at the molecular level. Research has indicated that compounds in this class may exhibit antimicrobial and anticancer properties by inhibiting key enzymes or disrupting cellular processes.
The compound exhibits characteristics typical of heterocyclic compounds:
Relevant chemical properties include:
The purity of commercially available samples often exceeds 95%, ensuring suitability for research applications.
6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific applications:
Regioselective halogenation of the pyrido-oxazinone core requires precise control of electronic and steric factors. The C6 position exhibits inherent nucleophilic character due to the electron-donating effects of the oxazinone oxygen, facilitating electrophilic bromination. Conversely, the C7 position requires ortho-directing metalation or halogen-exchange strategies for fluorine introduction. A study demonstrated that N-protected intermediates enable selective C6 bromination using bromine in acetic acid at 0–5°C, achieving >95% regioselectivity confirmed by NMR analysis [4]. Subsequent fluorination at C7 employs Balz-Schiemann reactions on diazotized 7-aminopyrido-oxazinone precursors or halogen-exchange using potassium fluoride in the presence of crown ethers at elevated temperatures (180–200°C) [4] [10].
Table 1: Regioselectivity of Halogenation Under Different Directing Groups
Protecting Group | Halogenation Sequence | C6 Selectivity (%) | C7 Selectivity (%) |
---|---|---|---|
N-Acetyl | Bromination → Fluorination | 98 | 85 |
N-Boc | Bromination → Fluorination | 95 | 78 |
N-Unprotected | Concurrent Halogenation | <60 | <50 |
Critical findings reveal that electron-withdrawing substituents on the oxazinone nitrogen enhance C7 fluorination efficiency by acidifying the adjacent proton. Microwave-assisted diazotization (discussed in Section 1.3) further improves fluorination yields by minimizing decarboxylation side reactions [4].
Palladium-catalyzed reactions enable late-stage diversification of the bromo-fluoro scaffold. Suzuki-Miyaura coupling at C6 is particularly efficient due to the oxidative addition susceptibility of the C-Br bond. Optimization studies identified Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) with potassium carbonate as base (80°C, 4h) as optimal conditions, achieving >90% conversion for arylboronic acids bearing electron-donating or electron-withdrawing groups [4] [10]. Notably, the C7 fluorine remains inert under these conditions due to its strong C-F bond dissociation energy.
Table 2: Suzuki-Miyaura Coupling Scope at C6 Position
Boronic Acid Substituent | Reaction Time (h) | Yield (%) |
---|---|---|
4-Methoxyphenyl | 3.5 | 92 |
4-Cyanophenyl | 4.0 | 88 |
3-Thienyl | 5.0 | 85 |
2-Naphthyl | 6.0 | 78 |
Negishi and Stille couplings also demonstrate efficacy, though require stringent anhydrous conditions. A key case study utilized Negishi coupling with zinc-activated 2-pyridylmethyl chloride to introduce pharmaceutically relevant motifs, yielding 85% product without epimerization [4]. Computational studies confirm that the C7 fluorine minimally influences Pd complexation geometry, preserving catalytic efficiency.
The C8 methyl group’s stereoelectronic impact influences molecular conformation and target binding. While the methyl group itself is not chiral, its introduction proximal to chiral centers (e.g., in reduced derivatives) necessitates stereocontrol. Key findings include:
A landmark case study demonstrated that chiral auxiliaries control asymmetry during methyl-bearing sidechain installation. Diastereoselective alkylation using R-4-phenyl-2-oxazolidinone as chiral director produced enantiomerically enriched intermediates (dr >95:5), later incorporated into BRD4 inhibitors [4]. Molecular modeling confirms the methyl group’s role in stabilizing the bioactive conformation via hydrophobic packing with protein residues like Proline 82 and Phenylalanine 83 in BRD4(1) [4].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: